
3-(o-Isocyanatobenzyl)-p-tolyl isocyanate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(o-Isocyanatobenzyl)-p-tolyl isocyanate is a chemical compound with the molecular formula C16H12N2O2. It is an aromatic isocyanate, which means it contains the isocyanate functional group (-N=C=O) attached to an aromatic ring. This compound is used in various industrial applications, particularly in the production of polyurethane foams, coatings, and adhesives .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-(o-Isocyanatobenzyl)-p-tolyl isocyanate can be synthesized through the reaction of 3-(o-aminobenzyl)-p-toluidine with phosgene. The reaction typically occurs in an inert solvent such as dichloromethane or toluene, under controlled temperature conditions to prevent decomposition .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale phosgenation processes. The reaction is carried out in specialized reactors equipped with safety measures to handle the toxic and reactive nature of phosgene .
Chemical Reactions Analysis
Types of Reactions: 3-(o-Isocyanatobenzyl)-p-tolyl isocyanate undergoes various chemical reactions, including:
Addition Reactions: It reacts with alcohols to form urethanes.
Polymerization: It can polymerize to form polyurethanes.
Substitution Reactions: It can react with amines to form ureas.
Common Reagents and Conditions:
Alcohols: Reacts under mild conditions to form urethanes.
Amines: Reacts at room temperature to form ureas.
Catalysts: Often, catalysts such as tertiary amines or organotin compounds are used to accelerate the reactions.
Major Products:
Urethanes: Formed from the reaction with alcohols.
Ureas: Formed from the reaction with amines.
Polyurethanes: Formed through polymerization reactions.
Scientific Research Applications
3-(o-Isocyanatobenzyl)-p-tolyl isocyanate is used in various scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the modification of biomolecules for research purposes.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Widely used in the production of polyurethane foams, coatings, and adhesives.
Mechanism of Action
The mechanism of action of 3-(o-Isocyanatobenzyl)-p-tolyl isocyanate involves the reactivity of the isocyanate group. The isocyanate group readily reacts with nucleophiles such as alcohols and amines, leading to the formation of urethanes and ureas, respectively. These reactions are fundamental in the production of polyurethanes and other polymeric materials .
Comparison with Similar Compounds
4,4’-Methylenediphenyl diisocyanate (MDI): Another aromatic isocyanate used in polyurethane production.
Toluene diisocyanate (TDI): Commonly used in the production of flexible polyurethane foams.
Hexamethylene diisocyanate (HDI): Used in the production of polyurethane coatings.
Uniqueness: 3-(o-Isocyanatobenzyl)-p-tolyl isocyanate is unique due to its specific structure, which provides distinct reactivity and properties compared to other isocyanates. Its ability to form stable urethanes and ureas makes it valuable in specialized applications .
Properties
CAS No. |
94166-35-5 |
|---|---|
Molecular Formula |
C16H12N2O2 |
Molecular Weight |
264.28 g/mol |
IUPAC Name |
4-isocyanato-2-[(2-isocyanatophenyl)methyl]-1-methylbenzene |
InChI |
InChI=1S/C16H12N2O2/c1-12-6-7-15(17-10-19)9-14(12)8-13-4-2-3-5-16(13)18-11-20/h2-7,9H,8H2,1H3 |
InChI Key |
UAWLZSHOYIKAEE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)N=C=O)CC2=CC=CC=C2N=C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


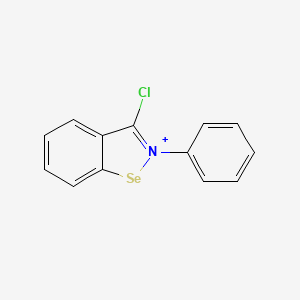
![N-[4-(1-methyl-1,7-diazaspiro[4.4]nonan-7-yl)-2-propan-2-yloxyphenyl]formamide](/img/structure/B12650113.png)
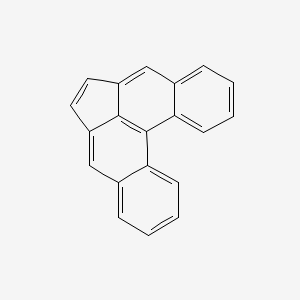
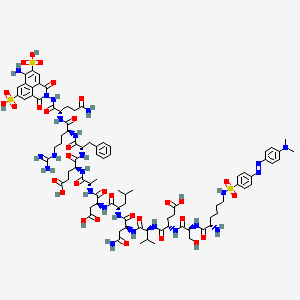
![7-[2-[Bis(2-chloroethyl)amino]ethyl]-1,3-dimethylpurine-2,6-dione;hydrochloride](/img/structure/B12650120.png)
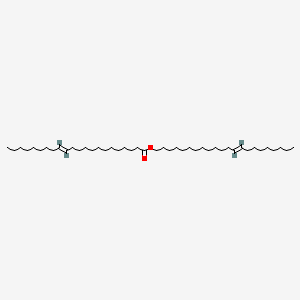

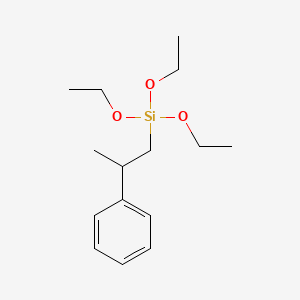
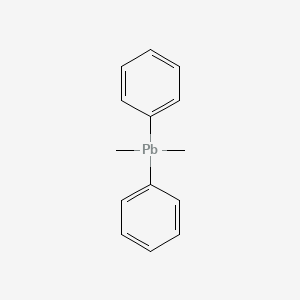




![2'-Azido[1,1'-biphenyl]-2-YL acetate](/img/structure/B12650190.png)
